molecular formula C13H17NO2 B12437368 Ethyl 3-benzylamino-2-butenoate

Ethyl 3-benzylamino-2-butenoate

Cat. No.: B12437368
M. Wt: 219.28 g/mol
InChI Key: RWPJUWHLVMMSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzylamino)but-2-enoate: is an organic compound with the molecular formula C₁₃H₁₇NO₂. It is a β-enamino ester, which is a class of compounds known for their versatility in organic synthesis. These compounds are often used as intermediates in the preparation of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(benzylamino)but-2-enoate can be synthesized through the condensation of ethyl acetoacetate with benzylamine. This reaction typically requires a catalyst and can be carried out under solvent-free conditions. Common catalysts include ferric(III) ammonium nitrate, gold(I)/silver(I) catalysts, and diphenylammonium triflate . The reaction is usually performed at room temperature, and the product is obtained in good to excellent yields.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3-(benzylamino)but-2-enoate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the use of solvents and reduce waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(benzylamino)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted enamino esters, amines, and oxo derivatives .

Mechanism of Action

The mechanism of action of ethyl 3-(benzylamino)but-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of new chemical entities with potential biological activities .

Comparison with Similar Compounds

  • Ethyl 3-(amino)but-2-enoate
  • Ethyl 3-(methylamino)but-2-enoate
  • Ethyl 3-(phenylamino)but-2-enoate

Comparison: Ethyl 3-(benzylamino)but-2-enoate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. Compared to its analogs, the benzyl group can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes .

Properties

IUPAC Name

ethyl 3-(benzylamino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPJUWHLVMMSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.